REACTION_CXSMILES
|
[CH:1]1([C:7]2O[C:9]([CH3:15])=[C:10](CC#N)[N:11]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-:16].[Na+].Cl.CC[O:21][C:22]([CH3:24])=[O:23]>CCO.O>[CH:1]1([C:7]2[O:16][C:9]([CH3:15])=[C:10]([CH2:24][C:22]([OH:21])=[O:23])[N:11]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
9.3 mmol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C=1OC(=C(N1)CC#N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
EtOH water
|
Quantity
|
21 mL
|
Type
|
solvent
|
Smiles
|
CCO.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Hydrolysis
|
Type
|
WAIT
|
Details
|
to proceed over night at 60° C
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
After separation of the two layers
|
Type
|
EXTRACTION
|
Details
|
the aq. phase was again extracted with AcOEt
|
Type
|
WASH
|
Details
|
the combined organic layers washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to yield 1.920 g of the title acid as light-brown, waxy solid
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCCC1)C=1OC(=C(N1)CC(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |